molecular formula C8H10ClNO B8502546 (3-Chloro-5-ethylpyridin-4-yl)methanol

(3-Chloro-5-ethylpyridin-4-yl)methanol

Cat. No. B8502546
M. Wt: 171.62 g/mol
InChI Key: RZDWCSCADOLEJI-UHFFFAOYSA-N
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Description

(3-Chloro-5-ethylpyridin-4-yl)methanol is a useful research compound. Its molecular formula is C8H10ClNO and its molecular weight is 171.62 g/mol. The purity is usually 95%.
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properties

Molecular Formula

C8H10ClNO

Molecular Weight

171.62 g/mol

IUPAC Name

(3-chloro-5-ethylpyridin-4-yl)methanol

InChI

InChI=1S/C8H10ClNO/c1-2-6-3-10-4-8(9)7(6)5-11/h3-4,11H,2,5H2,1H3

InChI Key

RZDWCSCADOLEJI-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=CC(=C1CO)Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a suspension of lithium aluminum hydride (LAH, 0.920 g, 24.24 mmol) in anhydrous THF (20 mL) at 0° C. was added dropwise a solution of ethyl 5-chloro-3-ethylpyridine-4-carboxylate (2.59 g, 12.12 mmol) in THF (30 mL). After stirring for 1 hour, the reaction mixture was slowly quenched with 15% aqueous NaOH and then water. Ethyl acetate was added, and the mixture was stirred for 10 minutes. The white precipitate was filtered off and washed with ethyl acetate (2×50 mL). The combined organic layer was dried over anhydrous sodium sulfate and filtered. The filtrate was evaporated to provide (3-chloro-5-ethylpyridin-4-yl)methanol as a thick oil (1.83 g, 88% yield) and used for the next step without any further purification; M+ 166.5.
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
ethyl 5-chloro-3-ethylpyridine-4-carboxylate
Quantity
2.59 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a suspension of LAH (0.92 g, 24.24 mmol) in anhydrous THF (20 mL) at 0° C. was added dropwise a solution of 5-chloro-3-ethylpyridine-4-carboxylate (2.59 g, 12.12 mmol) in THF (30 mL). After stirring for 1 hour, the reaction mixture was slowly quenched with 15% NaOH and then diluted with water. Ethyl acetate was added, the mixture was stirred for 10 minutes, and the precipitated white solid was filtered off. The solid was washed with ethyl acetate (2×50 mL). The combined organic layer was separated, dried over anhydrous sodium sulfate, and filtered. The filtrate was evaporated to provide (3-chloro-5-ethylpyridin-4-yl)methanol as a thick oil (1.83 g, 88% yield), which was used for the next step without any further purification; M+ 166.5.
Name
Quantity
0.92 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
5-chloro-3-ethylpyridine-4-carboxylate
Quantity
2.59 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

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